molecular formula C17H15NO B13967400 3-Benzyloxynaphthalen-2-ylamine

3-Benzyloxynaphthalen-2-ylamine

Cat. No.: B13967400
M. Wt: 249.31 g/mol
InChI Key: YWSITNKCZVAVCM-UHFFFAOYSA-N
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Description

3-Benzyloxynaphthalen-2-ylamine is an organic compound that belongs to the class of naphthylamines It features a naphthalene ring system substituted with a benzyloxy group at the 3-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxynaphthalen-2-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives, such as 2-naphthol and benzyl chloride.

    Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 2-naphthol with benzyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions.

    Amination: The resulting 3-benzyloxynaphthalene is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxynaphthalen-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as naphthylamines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthylamines.

Scientific Research Applications

3-Benzyloxynaphthalen-2-ylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyloxynaphthalen-2-ylamine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylamine: A structurally similar compound with an amine group at the 2-position of the naphthalene ring.

    3-Benzyloxypyridin-2-amine: Another compound with a benzyloxy group and an amine group, but with a pyridine ring instead of a naphthalene ring.

Uniqueness

3-Benzyloxynaphthalen-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyloxy group and an amine group on the naphthalene ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

3-phenylmethoxynaphthalen-2-amine

InChI

InChI=1S/C17H15NO/c18-16-10-14-8-4-5-9-15(14)11-17(16)19-12-13-6-2-1-3-7-13/h1-11H,12,18H2

InChI Key

YWSITNKCZVAVCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2N

Origin of Product

United States

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